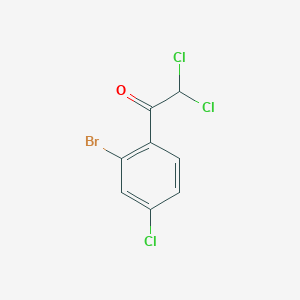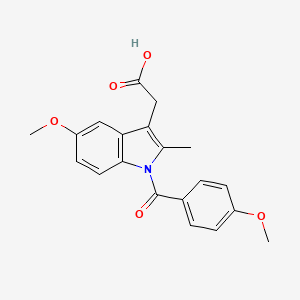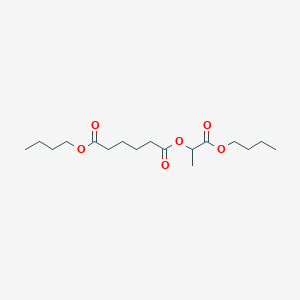
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate is a chemical compound with the molecular formula C17H30O6. It is a diester formed from the condensation of butyl hexanedioate and 1-butoxy-1-oxopropan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of butyl hexanedioate with 1-butoxy-1-oxopropan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is then heated to the desired temperature, and the reaction is allowed to proceed until completion. The product is purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butyl hexanedioate and 1-butoxy-1-oxopropan-2-ol.
Transesterification: This compound can undergo transesterification reactions with other alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: Butyl hexanedioate and 1-butoxy-1-oxopropan-2-ol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-butoxy-1-oxopropan-2-yl butyl hexanedioate involves its interaction with specific molecular targets. The ester bonds in the compound can be hydrolyzed by enzymes, leading to the release of active molecules that exert their effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate can be compared with other similar compounds, such as:
Butyl butyryllactate: Another diester with similar structural features but different functional groups.
Butyl hexanedioate: A simpler ester with only one ester bond.
1-Butoxy-1-oxopropan-2-ol: A related compound that serves as a reactant in the synthesis of this compound.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
5349-64-4 |
|---|---|
Molekularformel |
C17H30O6 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
6-O-(1-butoxy-1-oxopropan-2-yl) 1-O-butyl hexanedioate |
InChI |
InChI=1S/C17H30O6/c1-4-6-12-21-15(18)10-8-9-11-16(19)23-14(3)17(20)22-13-7-5-2/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
MQCQQDIHJRCDAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCCCC(=O)OC(C)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


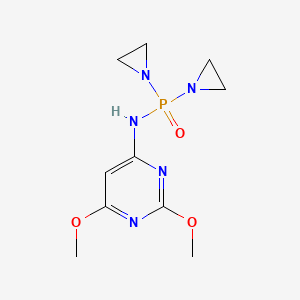
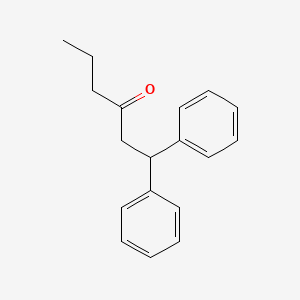
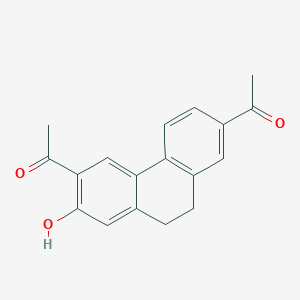
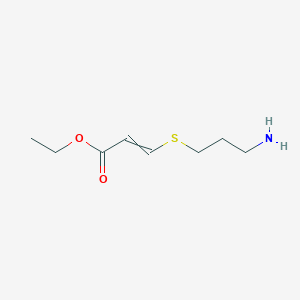
![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
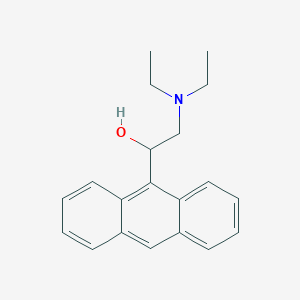
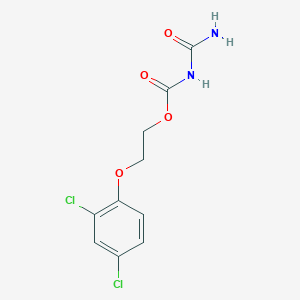
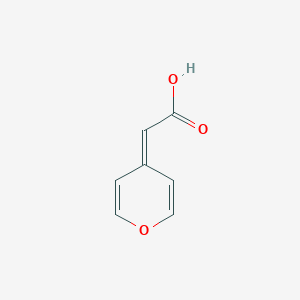
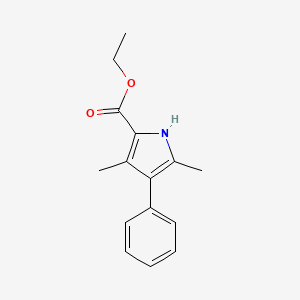
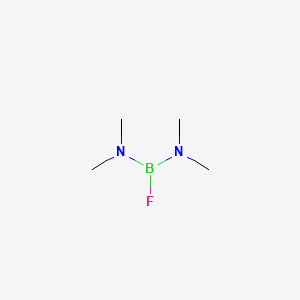
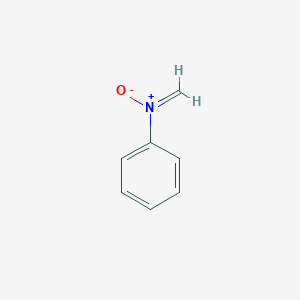
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
